molecular formula C16H23N3O2S B12875738 tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Cat. No.: B12875738
M. Wt: 321.4 g/mol
InChI Key: IGLNQLOAYLOHLL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl carbamate group, an aminophenyl group, and a dihydrothiazinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where tert-butyl carbamate reacts with an appropriate aminophenyl precursor under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as crystallization, extraction, or column chromatography are employed to purify and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminophenyl)carbamate
  • tert-Butyl carbamate

Comparison

Compared to similar compounds, tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate stands out due to its unique dihydrothiazinyl group. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications .

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for researchers and industrial practitioners alike.

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[4-(3-aminophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate

InChI

InChI=1S/C16H23N3O2S/c1-15(2,3)21-14(20)18-13-19-16(4,8-9-22-13)11-6-5-7-12(17)10-11/h5-7,10H,8-9,17H2,1-4H3,(H,18,19,20)

InChI Key

IGLNQLOAYLOHLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N

Origin of Product

United States

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